molecular formula C24H20N2O4 B349099 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-66-4

7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B349099
M. Wt: 400.4g/mol
InChI Key: GSBJARCWTSOZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of compound '7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the cyclization of a substituted chromone with a substituted pyrrole. The isoxazole and phenyl groups are introduced through appropriate reactions. The final step involves the introduction of an ethyl group through alkylation.

Starting Materials
4-methylphenol, 2,3-dimethoxybenzaldehyde, malonic acid, ethyl acetoacetate, methyl isoxazole-5-carboxylate, ethyl bromoacetate, potassium hydroxide, acetic acid, sodium carbonate, ethanol, wate

Reaction
Step 1: Synthesis of 4-methylphenyl substituted chromone React 4-methylphenol with 2,3-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide to obtain 4-methylphenyl substituted chromone., Step 2: Synthesis of substituted pyrrole React methyl isoxazole-5-carboxylate with malonic acid and ethyl acetoacetate in the presence of a base such as sodium carbonate to obtain substituted pyrrole., Step 3: Synthesis of compound intermediate React the 4-methylphenyl substituted chromone and substituted pyrrole in acetic acid to obtain the compound intermediate., Step 4: Synthesis of 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione React the compound intermediate with ethyl bromoacetate in the presence of a base such as potassium hydroxide to obtain 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

properties

IUPAC Name

7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-4-15-7-10-18-17(12-15)22(27)20-21(16-8-5-13(2)6-9-16)26(24(28)23(20)29-18)19-11-14(3)30-25-19/h5-12,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBJARCWTSOZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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